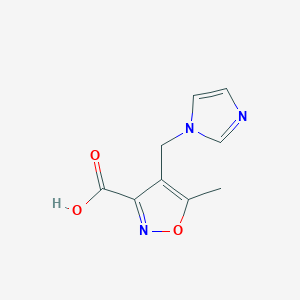
4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is an organic compound that features both imidazole and isoxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method starts with the preparation of 1H-imidazole and 5-methylisoxazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding. The isoxazole ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.
相似化合物的比较
Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and 3,5-dimethylisoxazole are structurally related.
Uniqueness: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is unique due to the combination of imidazole and isoxazole rings in a single molecule
生物活性
4-(1H-Imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- CAS Number : 893751-88-7
Pharmacological Activities
The compound exhibits several pharmacological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds, including those similar to this compound, demonstrate significant antimicrobial properties. For example, certain isoxazole derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can enhance antimicrobial activity .
2. Antitumor Activity
The compound has been explored for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, combinations of this compound with established chemotherapeutics have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
3. Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been reported to exhibit anti-inflammatory properties. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Kainate Receptors : Recent studies suggest that compounds similar to this one may act as antagonists at kainate receptors, potentially offering neuroprotective effects in models of epilepsy .
- Cell Cycle Regulation : The compound's ability to induce apoptosis in cancer cells may be mediated through the regulation of key cell cycle proteins, leading to increased rates of cell death in tumor environments .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6/h2-3,5H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENJEJHBPHCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














